![molecular formula C17H21N9 B12279848 4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12279848.png)
4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core linked to a piperazine ring and a pyrrolidine moiety. The intricate arrangement of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.
準備方法
The synthesis of 4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step synthetic routes. One common approach begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized to introduce the piperazine and pyrrolidine groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may employ similar synthetic routes but are optimized for large-scale synthesis, often involving automated reactors and continuous flow systems to enhance efficiency and yield .
化学反応の分析
4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using reagents like alkyl halides or sulfonates.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various cyclic derivatives
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as a tool for studying cellular processes and signaling pathways due to its ability to interact with specific biological targets.
Medicine: The compound exhibits significant anticancer activity, making it a potential candidate for the development of new chemotherapeutic agents. .
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of 4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptor tyrosine kinases (RTKs) and other signaling proteins. By binding to these targets, the compound can modulate their activity, leading to the inhibition of cell proliferation and induction of apoptosis. The compound has been shown to activate caspase-3, a key enzyme in the apoptotic pathway, and to suppress the activation of nuclear factor-kappa B (NF-κB) and interleukin-6 (IL-6), which are involved in inflammation and cancer progression .
類似化合物との比較
4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine can be compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives: These compounds also exhibit anticancer activity but differ in their specific molecular targets and mechanisms of action.
Pyrazolo[3,4-d]pyrimidine-based FLT3 inhibitors: These compounds are designed to inhibit FLT3, a receptor tyrosine kinase involved in acute myeloid leukemia, and have shown significant cytotoxicity against various cancer cell lines.
EGFR-TK inhibitors: These derivatives target the epidermal growth factor receptor (EGFR) tyrosine kinase and are used in the treatment of non-small cell lung cancer and other malignancies.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications.
特性
分子式 |
C17H21N9 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H21N9/c1-2-6-26(5-1)17-18-4-3-14(22-17)24-7-9-25(10-8-24)16-13-11-21-23-15(13)19-12-20-16/h3-4,11-12H,1-2,5-10H2,(H,19,20,21,23) |
InChIキー |
URKGIDVFGKOPCP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


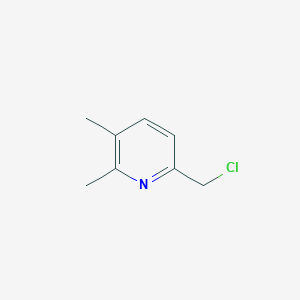
![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)
![4-chloro-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12279774.png)
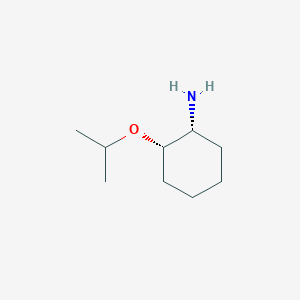

![1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane](/img/structure/B12279785.png)
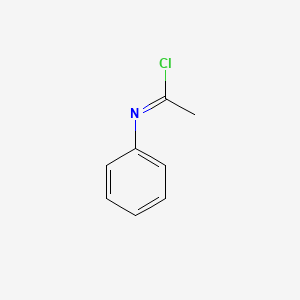
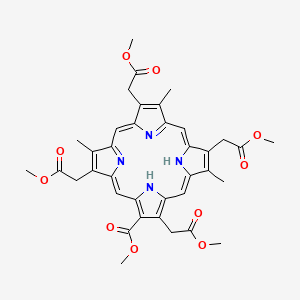
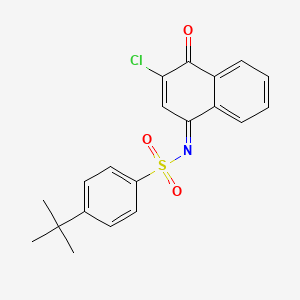
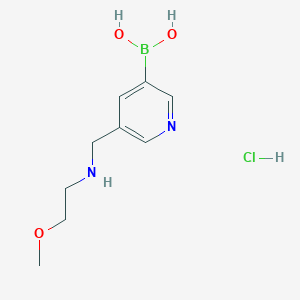
![2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B12279809.png)


![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B12279822.png)
